molecular formula C4H7N5O B1276335 (1Z)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide CAS No. 438631-29-9

(1Z)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide

Cat. No.: B1276335
CAS No.: 438631-29-9
M. Wt: 141.13 g/mol
InChI Key: XIVWQXRPIVXZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-N’-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide typically involves the reaction of 1H-1,2,4-triazole with appropriate reagents to introduce the ethanimidamide moiety. One common method involves the use of amidines with carboxylic acids, followed by cyclization with hydrazines . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-N’-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The triazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, (1E)-N’-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal pathogens, making it a candidate for the development of new antibiotics .

Medicine

In medicine, (1E)-N’-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide is being explored for its anticancer properties. Research has indicated that it can inhibit the proliferation of cancer cells by inducing apoptosis, making it a promising candidate for cancer therapy .

Industry

Industrially, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and coatings can improve their durability, resistance to degradation, and other desirable characteristics .

Mechanism of Action

The mechanism of action of (1E)-N’-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death. In anticancer applications, it induces apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-N’-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-4(8-10)1-9-3-6-2-7-9/h2-3,10H,1H2,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVWQXRPIVXZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C=N1)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963134
Record name N-Hydroxy(1H-1,2,4-triazol-1-yl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438631-29-9
Record name N-Hydroxy(1H-1,2,4-triazol-1-yl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
Reactant of Route 2
(1Z)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
Reactant of Route 3
Reactant of Route 3
(1Z)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
Reactant of Route 4
Reactant of Route 4
(1Z)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
Reactant of Route 5
Reactant of Route 5
(1Z)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
Reactant of Route 6
Reactant of Route 6
(1Z)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.